5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and its derivatives often involves a Knoevenagel condensation or a Claisen condensation reaction, starting from thiazolidine-2,4-dione and halogenated benzyl compounds. Studies on the synthesis of related compounds have demonstrated the importance of the 5-substituted thiazolidine-2,4-dione moiety for significant biological activity, with variations in the substituents leading to differences in efficacy and toxicity (Sohda et al., 1982).

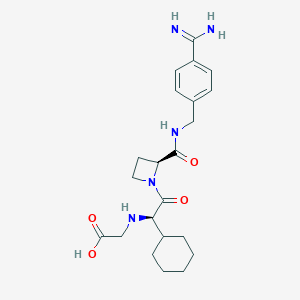

Molecular Structure Analysis

The molecular structure of 5-(4-Fluorobenzyl)thiazolidine-2,4-diones has been characterized using various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. The conformation and electronic structure of these compounds are critical for their biological activity, with studies showing that the thiazolidinedione core adopts specific conformations conducive to binding with biological targets (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

Thiazolidinediones, including 5-(4-Fluorobenzyl)thiazolidine-2,4-dione derivatives, undergo various chemical reactions, contributing to their diverse biological activities. For instance, the introduction of different substituents through reactions like the Knoevenagel condensation significantly impacts their pharmacological properties. The presence of the fluorobenzyl group in the molecule can influence its reactivity and interaction with biological targets (Barros Costa et al., 1995).

Wissenschaftliche Forschungsanwendungen

Cancer Therapy : Derivatives of thiazolidine-2,4-dione, such as 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, have shown genotoxic activity against lung cancer cells, suggesting potential as targeted therapy for lung cancer (Rodrigues et al., 2018). Additionally, other derivatives have displayed promising antitumor activity against various cancer cells, indicating their potential for optimization as cancer inhibitory agents (Li Zi-cheng, 2013).

Diabetes Treatment : Certain derivatives, like 5-(4-oxybenzyl) benzylthiazolidine-2,4-dione, have shown hypoglycemic and hypolipidemic activity, suggesting their use in treating diabetes (Sohda et al., 1982). Sulphonyl linked thiazolidine-2,4-diones also exhibit oral hypoglycemic activity, making them promising candidates for diabetes treatments (Kawale et al., 2020).

Antimicrobial and Antifungal Applications : Novel derivatives have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with some also exhibiting antifungal properties (Rajput et al., 2011). This suggests their potential use in developing new antimicrobial agents.

Antihistamine Properties : Some derivatives like 5-arylidene-3-(4′-bromobenzyl)thiazolidine-2,4-diones have potential as antihistamines due to their pharmacological activity and low toxicity (Popov-Pergal et al., 2005).

Asymmetric Catalysis : Diarylthiazolidin-2,4-diones have been used as nucleophiles in asymmetric catalysis, leading to compounds with potential anticancer properties (Jiao et al., 2016).

Pharmaceutical Research : New N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones have shown promising antimicrobial activity, indicating their potential applications in pharmaceuticals (Stana et al., 2014).

DNA Topoisomerase I Inhibition : Thiazacridine derivatives inhibit DNA topoisomerase I activity and induce apoptosis in human colon carcinoma cells, suggesting their use as a new class of cytotoxic agents for cancer treatment (Barros et al., 2013).

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHAWOYZKFFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433404 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorobenzyl)thiazolidine-2,4-dione | |

CAS RN |

291536-42-0 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)